molecular formula C12H15Cl2NO B3363202 (3,4-Dichloro-phenyl)-piperidin-4-yl-methanol CAS No. 1017201-90-9

(3,4-Dichloro-phenyl)-piperidin-4-yl-methanol

Cat. No.: B3363202
CAS No.: 1017201-90-9
M. Wt: 260.16 g/mol
InChI Key: OQPYADZMFXVVHY-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Synthetic Chemistry and Chemical Biology

The significance of piperidine scaffolds in synthetic chemistry is underscored by their frequent appearance in the structures of both natural products and synthetic drugs. nih.gov In the realm of drug design, the incorporation of a piperidine moiety can modulate key physicochemical properties such as lipophilicity and basicity, which in turn affects a compound's solubility, permeability, and pharmacokinetic profile. thieme-connect.comresearchgate.net

From a chemical biology perspective, the conformational flexibility of the piperidine ring allows it to present substituents in well-defined spatial orientations, facilitating optimal binding to enzymes and receptors. nbinno.com This has led to the development of piperidine-containing drugs across a wide range of therapeutic areas, including neurology, oncology, and infectious diseases. arizona.edunbinno.com The ability to introduce chirality into the piperidine scaffold further enhances its utility, enabling the synthesis of stereospecific molecules with improved efficacy and reduced off-target effects. thieme-connect.comresearchgate.net

Overview of Dichlorophenyl Moieties in Structurally Diverse Compounds

For instance, the inclusion of a dichlorophenyl moiety has been instrumental in the design of ligands with high affinity for specific receptor subtypes, such as dopamine (B1211576) receptors. nih.gov The electronic-withdrawing nature of the chlorine atoms can impact the pKa of nearby functional groups and create specific electrostatic interactions with target proteins. Furthermore, the lipophilicity imparted by the dichlorophenyl group can enhance a molecule's ability to cross cellular membranes. Research into compounds containing this moiety has shown that the substitution pattern on the phenyl ring is a critical determinant of biological effect. nih.gov

Research Rationale for Investigating (3,4-Dichloro-phenyl)-piperidin-4-yl-methanol

The investigation into this compound is driven by the strategic combination of the piperidine scaffold and the 3,4-dichlorophenyl moiety. This specific arrangement of functional groups suggests a potential for this compound to serve as a valuable intermediate in the synthesis of more complex molecules with tailored pharmacological properties.

The piperidin-4-yl-methanol portion of the molecule provides a hydrophilic alcohol group and a basic nitrogen atom, which are common features in centrally acting agents and other drug classes. The 3,4-dichlorophenyl group, attached to the piperidine ring, is expected to confer specific binding characteristics and metabolic properties. The synthesis of this compound is of interest to researchers exploring structure-activity relationships in various therapeutic targets. Methods for its preparation can involve reactions such as nucleophilic aromatic substitution, highlighting its role as a building block in the construction of novel chemical entities. evitachem.com

Chemical Compound Data

Below are interactive tables detailing the properties of the primary compound discussed in this article and a related precursor.

Table 1: this compound

PropertyValue
Molecular Formula C12H15Cl2NO
IUPAC Name (3,4-Dichlorophenyl)(piperidin-4-yl)methanol
Classification Piperidine derivative
Key Functional Groups Piperidine, Dichlorophenyl, Alcohol

Table 2: 4-Piperidinemethanol

PropertyValue
Molecular Formula C6H13NO
CAS Number 6457-49-4
Boiling Point 118-120 °C/10 mmHg
Melting Point 55-59 °C
Functional Group Cyclic secondary amine, Alcohol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-dichlorophenyl)-piperidin-4-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-10-2-1-9(7-11(10)14)12(16)8-3-5-15-6-4-8/h1-2,7-8,12,15-16H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPYADZMFXVVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640545
Record name (3,4-Dichlorophenyl)(piperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017201-90-9
Record name (3,4-Dichlorophenyl)(piperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3,4 Dichloro Phenyl Piperidin 4 Yl Methanol and Its Analogues

Retrosynthetic Analysis of the (3,4-Dichloro-phenyl)-piperidin-4-yl-methanol Skeleton

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.org This process involves breaking down the complex target molecule through a series of "disconnections" which correspond to the reverse of known chemical reactions. amazonaws.comub.edu

Applying this logic to this compound, the primary structural feature is a secondary alcohol where the carbinol carbon is attached to both a piperidin-4-yl group and a 3,4-dichlorophenyl group. The most logical retrosynthetic disconnections are the two carbon-carbon bonds connected to this central carbinol carbon.

Primary Disconnection Strategy:

A key disconnection (labeled a in the figure below) is the bond between the carbinol carbon and the 3,4-dichlorophenyl ring. This disconnection suggests a nucleophilic addition of a 3,4-dichlorophenyl organometallic species to an electrophilic carbonyl group on the piperidine (B6355638) ring.

Target Molecule: this compound

Synthon 1 (Electrophilic): A piperidine-4-carboxaldehyde cation. The synthetic equivalent for this is piperidine-4-carboxaldehyde, which may require N-protection (e.g., with a Boc or Cbz group) to prevent side reactions with the organometallic reagent.

Synthon 2 (Nucleophilic): A 3,4-dichlorophenyl anion. The corresponding synthetic equivalent is a 3,4-dichlorophenyl Grignard reagent (3,4-Cl₂C₆H₃MgBr) or a 3,4-dichlorophenyl organolithium reagent (3,4-Cl₂C₆H₃Li).

This leads to a straightforward synthetic plan: the reaction of an N-protected piperidine-4-carboxaldehyde with a 3,4-dichlorophenyl organometallic reagent, followed by N-deprotection.

A second possible disconnection (b ) between the carbinol carbon and the piperidine ring would involve a 4-organometallic piperidine derivative and 3,4-dichlorobenzaldehyde. While feasible, the first approach is generally more common due to the relative ease of preparing the required precursors.

Classical and Contemporary Synthetic Routes to 4-Piperidinyl Methanol (B129727) Derivatives

The synthesis of 4-piperidinyl methanol derivatives is a well-established area, driven by the prevalence of this scaffold in pharmaceuticals. nih.gov

Multi-Step Synthesis Strategies

Multi-step syntheses are common for constructing complex piperidine derivatives, often starting from readily available materials like piperidine-4-carboxylic acid or its esters. chemicalbook.comgoogle.com

A general and versatile strategy involves the following key steps:

N-Protection: The secondary amine of the piperidine ring is often protected to prevent its interference in subsequent steps. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). N-acetylation is another strategy used to prevent side reactions. google.comsmolecule.com

Functional Group Manipulation at C-4: The carboxylic acid or ester at the 4-position is converted to the required precursor. For the synthesis of this compound, the key intermediate is an aldehyde. This is typically achieved by the reduction of an N-protected piperidine-4-carboxylic acid ester. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester directly to the primary alcohol (piperidin-4-yl-methanol), chemicalbook.com a more controlled reduction using a reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures can stop at the aldehyde stage. Alternatively, the carboxylic acid can be converted to a Weinreb amide, which upon reaction with an organometallic reagent, furnishes a ketone, or upon reduction with LiAlH₄, yields the aldehyde.

Carbon-Carbon Bond Formation: As identified in the retrosynthetic analysis, the crucial step is the formation of the bond between the dichlorophenyl ring and the piperidine-4-carbinol core. This is accomplished via the addition of a 3,4-dichlorophenyl organometallic reagent to the N-protected piperidine-4-carboxaldehyde. This reaction creates the desired secondary alcohol.

N-Deprotection: The final step is the removal of the protecting group from the piperidine nitrogen, typically under acidic conditions for a Boc group or via hydrogenolysis for a Cbz group, to yield the final product. google.com

An alternative route, which would lead to an analogue, involves converting N-acetyl piperidine carboxylic acid into an acyl chloride, followed by a Friedel-Crafts acylation with benzene (B151609) to yield N-acetyl-4-benzoylpiperidine. google.com A subsequent Grignard reaction would then produce a tertiary alcohol. google.com

Stereoselective Synthesis Approaches for Chiral this compound Analogues

The carbinol carbon in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of single enantiomers is of paramount importance in drug development. Several strategies can be employed to achieve stereoselectivity.

One approach involves the use of chiral auxiliaries attached to the piperidine nitrogen. These auxiliaries can direct the approach of the organometallic reagent to one face of the aldehyde, leading to a preponderance of one diastereomer. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

Catalytic asymmetric synthesis represents a more modern and efficient approach. Here, a chiral catalyst is used in sub-stoichiometric amounts to control the stereochemical outcome of the C-C bond-forming reaction. For example, chiral amino alcohols or diamines can be used as ligands for metals like zinc or titanium, which then coordinate to the reactants and facilitate a stereoselective addition.

Methodologies developed for the synthesis of chiral piperidines, such as the antidepressant Paroxetine, provide valuable insights. researchgate.net These often rely on asymmetric conjugate addition reactions or the diastereoselective synthesis from precursors like 4-aryl-1,4-dihydropyridines to establish the required stereochemistry early in the synthetic sequence. researchgate.netderpharmachemica.com

Derivatization Strategies of the Piperidine Nitrogen

The secondary amine in the piperidine ring is a versatile handle for chemical modification, allowing for the synthesis of a wide array of analogues to explore structure-activity relationships. evitachem.com

Reaction TypeReagents and ConditionsProduct
N-Alkylation Alkyl halide (e.g., R-Br), base (e.g., K₂CO₃), solvent (e.g., DMF, ACN)N-Alkyl piperidine
N-Acylation Acyl chloride (RCOCl) or anhydride (B1165640) ((RCO)₂O), base (e.g., Et₃N, Pyridine), solvent (e.g., DCM) google.comN-Acyl piperidine (amide)
N-Sulfonylation Sulfonyl chloride (e.g., TsCl, MsCl), base (e.g., Et₃N, Pyridine), solvent (e.g., DCM) researchgate.netN-Sulfonyl piperidine (sulfonamide)
Reductive Amination Aldehyde or Ketone (R₂C=O), reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), solvent (e.g., DCE, MeOH)N-Alkyl piperidine
N-Arylation Aryl halide (Ar-X), Palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP), base (e.g., NaOt-Bu)N-Aryl piperidine

These derivatization reactions enable the introduction of various functional groups, altering the compound's polarity, size, and hydrogen bonding capacity.

Functional Group Interconversions on the Phenyl and Hydroxymethyl Moieties

Beyond the piperidine nitrogen, the hydroxymethyl and dichlorophenyl moieties also offer opportunities for chemical modification. chemicalbook.com

Hydroxymethyl Moiety Transformations

The secondary alcohol is a key functional group that can be readily transformed.

TransformationReagents and ConditionsResulting Functional Group
Oxidation PCC, PDC in DCM; or Swern/Dess-Martin oxidationKetone
Conversion to Alkyl Halide SOCl₂ or PBr₃ ub.eduvanderbilt.eduAlkyl chloride or bromide
Sulfonate Ester Formation TsCl or MsCl, pyridine (B92270) ub.eduvanderbilt.eduTosylate or Mesylate (good leaving groups)
Etherification (Williamson) NaH then R-XEther
Esterification RCOCl or (RCO)₂O, pyridineEster

Phenyl Moiety Transformations

The 3,4-dichlorophenyl ring is relatively electron-deficient and deactivated towards electrophilic substitution. However, other transformations are possible.

TransformationReagents and ConditionsResulting Functional Group
Nucleophilic Aromatic Substitution (SₙAr) Strong nucleophile (e.g., NaOMe), high temperature/pressure (challenging without further activation)Methoxy-chloro-phenyl derivative
Cross-Coupling (e.g., Suzuki) Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃)Biaryl derivative
Reduction (Dechlorination) H₂, Pd/C, base (e.g., NaOH)Phenyl or monochloro-phenyl derivative

These interconversions are crucial for fine-tuning the electronic and steric properties of the molecule. scribd.comorganic-chemistry.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is critical for maximizing yield, minimizing impurities, and ensuring the scalability of a synthesis. google.comsmolecule.com For the synthesis of the title compound, optimization would focus on the key C-C bond-forming step and the management of protecting groups.

Optimization of the Organometallic Addition

The addition of the 3,4-dichlorophenyl Grignard or organolithium reagent to the N-protected piperidine-4-carboxaldehyde is a critical step.

ParameterConditions to VaryDesired Outcome / Potential Issues
Solvent THF, Diethyl Ether, TolueneCan affect reagent solubility, reactivity, and reaction rate. THF is common for Grignard reactions.
Temperature -78 °C to Room TemperatureLow temperatures are crucial to prevent side reactions, such as enolization of the aldehyde or competing side reactions.
Reagent Stoichiometry 1.0 to 1.5 equivalents of organometallic reagentUsing a slight excess can drive the reaction to completion, but too much can lead to purification difficulties.
Rate of Addition Slow, dropwise additionControls the reaction exotherm and minimizes the formation of impurities.
Additives Lewis acids (e.g., CeCl₃)Can sometimes enhance selectivity and reduce side reactions, particularly with sensitive substrates.

General Optimization Considerations

Throughout the multi-step synthesis, various factors can be optimized. For instance, in a model reaction involving the synthesis of N-amino pyridine-2,6-dione derivatives, different solvents like ethanol, methanol, acetonitrile, and DMF were tested to find the optimal medium that provided excellent yields. researchgate.net Similarly, the choice of base, catalyst, reaction time, and temperature for protection and deprotection steps must be carefully selected to ensure high conversion and selectivity. scielo.br For example, a reaction time might be reduced from 20 hours to 4 hours without significantly impacting the yield by changing the solvent and temperature. scielo.br Efficient purification methods at each stage, such as crystallization or chromatography, are also vital for obtaining the final product in high purity.

Computational Chemistry and Molecular Modeling Studies of 3,4 Dichloro Phenyl Piperidin 4 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. These theoretical methods offer a detailed view of electron distribution and energy levels, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com By applying functionals like B3LYP with a suitable basis set such as 6-31G(d,p), researchers can determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. researchgate.netnih.gov This optimization process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles.

For (3,4-Dichloro-phenyl)-piperidin-4-yl-methanol, DFT calculations would reveal the precise spatial orientation of the dichlorophenyl ring relative to the piperidine (B6355638) ring and the methanol (B129727) group. These geometric parameters are fundamental for understanding the molecule's stability and how its shape influences its interactions with other molecules. While specific DFT studies on this exact compound are not detailed in the available literature, analysis of related structures, such as other dichlorophenyl and piperidine derivatives, provides a framework for the expected outcomes. researchgate.netscispace.com

Table 1: Illustrative Geometrical Parameters for this compound Calculated by DFT Note: The following data is illustrative, representing typical values for similar molecular structures as specific experimental data for the target compound is not available in the searched literature.

ParameterBond/AngleCalculated Value
Bond LengthC-Cl (Aromatic)~1.74 Å
C-N (Piperidine)~1.47 Å
C-O (Methanol)~1.43 Å
Bond AngleC-C-C (Aromatic)~120°
C-N-C (Piperidine)~112°
Dihedral AnglePhenyl-PiperidineVariable

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. nih.govkarazin.ua A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. nih.govnih.gov For this compound, the HOMO is expected to be localized on the electron-rich dichlorophenyl ring, while the LUMO may be distributed across the piperidine moiety. This distribution influences how the molecule interacts with electrophiles and nucleophiles.

Table 2: Representative FMO Properties for Aromatic Piperidine Derivatives Note: This table presents typical, representative values based on computational studies of analogous compounds, as specific data for this compound was not found in the searched literature.

PropertySymbolIllustrative Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.5 eV
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.2 eV
HOMO-LUMO Energy GapΔE5.3 eV

Electrostatic Potential Surface (EPS) Mapping

Molecular Electrostatic Potential (MEP or EPS) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. nih.gov It is invaluable for predicting how molecules will interact, particularly in biological systems. The EPS map uses a color spectrum to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent neutral or intermediate potential.

For this compound, the EPS map would likely show negative potential (red) around the electronegative chlorine atoms on the phenyl ring and the oxygen atom of the methanol group. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton and the amine proton on the piperidine ring. This map helps predict sites for hydrogen bonding and other non-covalent interactions. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ekb.eg This method is crucial in drug discovery for screening virtual libraries of compounds and understanding their potential mechanisms of action.

Prediction of Binding Modes and Affinities

Docking simulations place the ligand, this compound, into the binding site of a target protein. The simulation explores various conformations and orientations of the ligand, calculating a binding affinity score for each pose. This score, typically expressed in kcal/mol, estimates the strength of the ligand-receptor interaction, with more negative values indicating a stronger binding affinity.

The choice of target protein is critical and would be based on the known biological activities of similar piperidine-based compounds. For instance, many piperidine derivatives target G-protein coupled receptors (GPCRs) or ion channels. The simulation would predict the most stable binding pose, revealing how the ligand fits within the protein's binding pocket.

Table 3: Illustrative Molecular Docking Results for a Piperidine Derivative with a Target Protein Note: The data below is hypothetical and serves to illustrate the typical output of a molecular docking study. Specific targets and affinities for this compound require dedicated experimental and computational investigation.

Target ProteinLigand Binding PoseBinding Affinity (kcal/mol)
Example KinaseForms H-bond with Asp145-8.2
Example GPCRInteracts with Phe289, Trp301-7.5

Identification of Key Interacting Residues in Target Proteins

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For this compound, analysis of the docked pose would identify which amino acid residues in the protein's active site are crucial for binding. For example:

The hydroxyl group of the methanol moiety is a prime candidate for forming hydrogen bonds with polar residues like serine, threonine, or the backbone of the protein.

The dichlorophenyl ring can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and phenylalanine. It can also participate in halogen bonds or pi-pi stacking interactions.

The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor.

Identifying these key interacting residues is fundamental for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal computational tools used to understand the relationship between the chemical structure of a compound and its biological activity. For molecules like this compound, which belongs to a class of compounds often investigated as monoamine transporter ligands, these methods provide insights for designing more potent and selective analogs. nih.govnih.gov

Predictive QSAR models are developed by correlating variations in the structural or physicochemical properties of a series of related compounds with their measured biological activities. For a series including this compound, a predictive model would be built by first calculating a range of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule, such as its size, shape, lipophilicity, and electronic properties.

The biological activity data (e.g., IC50 values for serotonin (B10506) transporter inhibition) and the calculated descriptors are then used as inputs for statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to generate a mathematical equation. This equation represents the QSAR model, which can then be used to predict the activity of new, unsynthesized compounds. The predictive power of the model is validated using statistical metrics like the correlation coefficient (R²) and cross-validation (Q²). In the context of piperidine derivatives, steric and electrostatic fields are often found to be significant contributors to the QSAR equation, indicating that the molecule's shape and charge distribution are critical for its biological function.

Table 1: Representative Molecular Descriptors for QSAR Analysis This table contains typical descriptors used in QSAR studies for this class of compounds. The values are illustrative.

Descriptor Description Typical Role in Activity Prediction
LogP Octanol-water partition coefficient Measures lipophilicity, affecting membrane permeability and binding to hydrophobic pockets.
Molecular Weight (MW) Mass of the molecule Relates to the size and bulk of the compound.
Topological Polar Surface Area (TPSA) Surface sum over all polar atoms Influences membrane penetration and interaction with polar residues.
Number of Rotatable Bonds Count of bonds allowing free rotation Pertains to the conformational flexibility of the molecule.

| Dipole Moment | Measure of net molecular polarity | Affects long-range electrostatic interactions with the target protein. |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. researchgate.net

Ligand-Based Pharmacophore Generation: This approach is used when the 3D structure of the biological target is unknown. volkamerlab.org It involves analyzing a set of known active molecules, such as this compound and its analogs, to identify common chemical features. nih.gov By superimposing the low-energy conformations of these active compounds, a common pharmacophore model can be derived. For inhibitors of the serotonin transporter (SERT), a typical pharmacophore model includes two aromatic rings, a hydrophobic group, and a positive ionizable group (such as the protonated piperidine nitrogen). biorxiv.orgnih.gov

Structure-Based Pharmacophore Generation: When the crystal structure of the target protein (e.g., the human serotonin transporter, hSERT) is available, a structure-based pharmacophore can be generated. nih.gov This model is derived directly from the key interactions observed between a ligand and the amino acid residues in the binding site. nih.gov Features in the model correspond to specific interactions like hydrogen bonds with residues such as Asp98, or hydrophobic and π-stacking interactions with residues like Tyr176 and Phe335. researchgate.net This method provides a more precise map of the required features for optimal binding.

Table 2: Common Pharmacophore Features for SERT Inhibitors

Feature Chemical Moiety in this compound Putative Interaction in SERT Binding Site
Aromatic Ring 3,4-Dichlorophenyl group π-stacking interactions with aromatic residues (e.g., Phe335).
Hydrophobic Feature Dichlorophenyl group, piperidine ring van der Waals interactions within the hydrophobic pocket.
Positive Ionizable Piperidine nitrogen (protonated at physiological pH) Cation-π interaction or salt bridge with acidic residues (e.g., Asp98).
Hydrogen Bond Donor Hydroxyl group on the methanol moiety Hydrogen bonding with polar residues.

| Hydrogen Bond Acceptor | Oxygen atom of the hydroxyl group | Hydrogen bonding with donor residues in the active site. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com For the this compound-SERT complex, MD simulations can provide detailed insights into its binding stability, conformational changes, and the dynamics of key interactions. researchgate.net

Simulations typically run for nanoseconds to microseconds, tracking the trajectory of the ligand within the binding pocket. This allows for the analysis of the stability of the complex, often measured by the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the simulation time suggests a stable binding pose. nih.gov

Furthermore, MD simulations can elucidate the conformational response of the transporter to inhibitor binding. nih.gov SERT functions by transitioning between outward-open, occluded, and inward-open states to transport serotonin. biorxiv.org Inhibitors like this compound are thought to stabilize the transporter in an outward-open conformation, preventing the binding and reuptake of serotonin. nih.gov MD simulations can model these conformational states and reveal how the inhibitor's presence influences the flexibility and movement of critical transmembrane helices (TM1a and 6b), which are involved in the state transitions. nih.govchemrxiv.org

Structure Activity Relationship Sar Investigations of 3,4 Dichloro Phenyl Piperidin 4 Yl Methanol Derivatives

Impact of Substitutions on the 3,4-Dichlorophenyl Moiety on Molecular Interactions

The nature and position of substituents on the 4-phenyl ring are critical determinants of biological activity in 4-arylpiperidine derivatives. The 3,4-dichloro substitution pattern itself significantly influences the electronic and steric properties of the molecule, which in turn affects its interaction with target receptors.

Research on related 4-phenylpiperidine (B165713) and 4-phenylpiperazine scaffolds as monoamine oxidase (MAO) inhibitors has shown that the physicochemical character of the aromatic substituent is critical for activity. nih.gov For MAO-A, para-substituents with a low dipole moment were found to increase affinity, while groups with a high dipole moment resulted in weak or no affinity. nih.gov Conversely, for MAO-B, large and hydrophobic para-substituents tended to produce compounds with high affinity. nih.gov This suggests that the two chlorine atoms in the (3,4-Dichloro-phenyl)-piperidin-4-yl-methanol scaffold, being electron-withdrawing and creating a significant dipole moment, play a crucial role in modulating selectivity and potency, likely through specific electrostatic and hydrophobic interactions within the receptor's binding pocket.

In a series of meperidine analogues, which share the 4-phenylpiperidine core, substitution on the phenyl ring was shown to affect binding affinity for the dopamine (B1211576) transporter (DAT). The general trend for potency was H > F > CH₃ > Cl ≈ I > 3,4-Cl₂. This indicates that for the DAT, the 3,4-dichloro substitution is among the least favorable patterns compared to smaller or less electron-withdrawing groups. Further studies on inhibitors for Mycobacterium tuberculosis also highlighted the importance of halogen substitutions, where meta- and para-chloro derivatives showed improved inhibitory activity over unsubstituted analogues. nih.gov

The specific impact of the 3,4-dichloro pattern can be summarized as follows:

Electronic Effects : The strong electron-withdrawing nature of the chlorine atoms alters the electron density of the phenyl ring, influencing π-π stacking or cation-π interactions with aromatic residues in the binding site.

Steric and Hydrophobic Effects : The chlorine atoms provide bulk and hydrophobicity at the 3 and 4 positions, which can either be favorable for fitting into a hydrophobic pocket or cause steric hindrance, depending on the specific topology of the target receptor.

These findings underscore the sensitivity of molecular interactions to the substitution pattern on the phenyl ring. While the 3,4-dichloro moiety is a common feature in many active compounds, its replacement with other groups, such as 3,4-difluoro or 4-chloro-3-methyl, could be a viable strategy to fine-tune binding affinity and selectivity for specific targets like DAT, the serotonin (B10506) transporter (SERT), or the norepinephrine (B1679862) transporter (NET). nih.gov

Effects of Modifications on the Piperidine (B6355638) Ring Structure and Conformation

The piperidine ring serves as the central scaffold, orienting the key pharmacophoric elements—the aryl group and the hydroxymethyl group—in a specific spatial arrangement. Modifications to this ring, including N-substitution and stereochemistry, have profound effects on biological activity.

Studies on various 4-arylpiperidine series have consistently shown the importance of the N-substituent. For example, in a series of opioid receptor antagonists based on the 4-(3-hydroxyphenyl)piperidine (B9838) scaffold, N-phenylpropyl analogues were found to be more potent than their corresponding N-methyl counterparts. In another series of piperidine-based cocaine analogues, removal of the N-methyl group (N-demethylation) led to enhanced activity at the serotonin transporter (SERT) and norepinephrine transporter (NET). researchgate.net Similarly, in a series of pyrrolidine (B122466) analogues of lobelane (B1250731), replacing an N-methyl group with an N-phenethanolyl substituent did not cause a significant change in binding affinity.

The data below from a study on modafinil (B37608) analogues illustrates how N-substitution can dramatically alter affinity and selectivity for the dopamine transporter (DAT). nih.gov

CompoundN-SubstituentDAT Ki (nM)DAT/SERT SelectivityDAT/NET Selectivity
Modafinil-H2520>3.9>3.9
Analog 5m-CH2-cyclopropyl34144111
Analog 5n-n-butyl32153118
Analog 5o-propylphenyl240>41>41

As shown in the table, replacing the simple N-H with larger, more lipophilic groups like N-cyclopropylmethyl or N-n-butyl dramatically increased DAT affinity and selectivity over SERT and NET. nih.gov These findings highlight that the N-substituent can be tailored to optimize interactions with specific subpockets within the transporter binding site.

For 4-arylpiperidine derivatives, the orientation of the aryl group is particularly important. In studies of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, a class of opioid antagonists, the equatorial orientation of the 4-aryl group was found to be essential for antagonist activity. The presence of a trans-3-methyl group helps to lock the 4-aryl group into this favorable equatorial position.

The absolute configuration can also be crucial. For instance, the antidepressant drug paroxetine, a related phenylpiperidine derivative, has a specific (3S, 4R) stereochemistry that is essential for its potent and selective inhibition of serotonin reuptake. The synthesis of its potential impurity, (3S, 4R)-4-(4-Fluorophenyl)-piperidine-3-methanol, underscores the importance of precise stereochemical control in drug development.

However, the importance of stereochemistry is not universal for all targets. In a study of mefloquine (B1676156) analogues with a piperidine methanol (B129727) group, all four possible stereoisomers retained potent antifungal activity, suggesting that for this particular biological effect, the precise stereochemistry was not a critical factor. nih.gov This indicates that the degree to which stereochemistry influences activity is highly dependent on the specific topology and nature of the target binding site.

Role of the Hydroxymethyl Group in Ligand-Receptor Recognition

The hydroxymethyl group at the 4-position of the piperidine ring is a key functional group that can participate in crucial hydrogen bonding interactions with the receptor. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This versatility allows it to form strong, directional interactions with polar amino acid residues such as serine, threonine, or tyrosine within the binding pocket.

Beyond direct hydrogen bonding, the hydroxymethyl group can be viewed as a linker or spacer. Its modification or replacement with bioisosteres—chemical groups with similar physicochemical properties—is a common strategy in medicinal chemistry to probe its role and to improve properties like metabolic stability or oral bioavailability. cambridgemedchemconsulting.comspirochem.comchem-space.com

For example, in a study of inhibitors for the enzyme MenA from Mycobacterium tuberculosis, the oxymethyl linker derived from 4-hydroxymethylpiperidine was compared to a thioether linker. The results showed a strong preference for the sulfur linkage in phenyl-substituted analogues, whereas naphthalene-substituted analogues retained similar potency with either linker. nih.gov This demonstrates that the optimal nature of this linker group is context-dependent, varying with other parts of the molecule.

Common bioisosteric replacements for a hydroxymethyl group or the alcohol function include:

Ethers (-CH₂OR) : To probe the importance of the hydrogen bond donating capability.

Esters (-CH₂OCOR) : To introduce different steric and electronic properties.

Amides (-CONH₂) or Carboxamides (-CH₂NHCOR) : To introduce additional hydrogen bonding possibilities.

Tetrazoles or Acyl Sulfonamides : As bioisosteres for the hydroxyl group's acidic proton, though less common for a primary alcohol. chem-space.com

Fluorinated groups (-CH₂F, -CHF₂) : To alter local electronic properties and lipophilicity without significant steric changes.

The choice of bioisostere allows medicinal chemists to systematically investigate the role of the hydroxymethyl group's size, polarity, and hydrogen bonding capacity in achieving optimal ligand-receptor recognition.

Comparative SAR Analysis with Other Piperidine-Based Scaffolds

To better understand the unique SAR of the this compound scaffold, it is instructive to compare it with other structurally related classes of compounds that target similar biological systems, such as monoamine transporters. Key comparator scaffolds include tropanes, piperazines, and pyrrolidines.

Tropanes vs. Piperidines : The tropane (B1204802) scaffold, found in cocaine, is more rigid than the piperidine ring. This conformational constraint can lead to higher binding affinity if the fixed conformation is optimal for the receptor. However, this rigidity can also limit the molecule's ability to adapt to different binding sites, potentially reducing its target promiscuity. For example, in a comparison of 3α-[bis(4-fluorophenyl)methoxy]tropanes with related 3-aryltropane analogues, both series showed high affinity for the dopamine transporter (DAT), but the benztropine (B127874) series was generally less selective over NET and SERT. nih.gov Meperidine analogues (piperidines) exhibit similar SAR trends at the DAT as 3-phenyltropanes, but they are significantly less potent.

Piperazines vs. Piperidines : Piperazine-based compounds, such as GBR 12909, are also potent DAT inhibitors. The presence of a second nitrogen atom in the piperazine (B1678402) ring alters the pKa and hydrogen bonding potential of the molecule. In some cases, replacing a piperazine ring with a piperidine or aminopiperidine moiety has been shown to improve metabolic stability while retaining high affinity. nih.gov However, in a series of histamine (B1213489) H3 receptor agonists, piperidine derivatives showed moderate to high affinity while the corresponding piperazine derivatives had little to no affinity, suggesting the piperidine spacer provided a more favorable conformational restriction for that specific target. nih.gov

Pyrrolidines vs. Piperidines : Reducing the ring size from a six-membered piperidine to a five-membered pyrrolidine introduces different conformational constraints. In a study of lobelane analogues targeting the vesicular monoamine transporter 2 (VMAT2), this ring-size reduction led to a 10-fold decrease in potency for one stereoisomer, but had no effect on another, highlighting the subtle and unpredictable effects of such modifications.

The table below compares the DAT affinity of compounds based on different scaffolds.

ScaffoldExample CompoundTargetDAT Ki (nM)
TropaneS-(+)-19a (Benztropine Analog)DAT/SERT/NET14
PiperidineAnalog 5n (Modafinil Analog)DAT/SERT/NET32
PiperazineGBR 12909DAT~5-10
TropaneCocaineDAT/SERT/NET~100-200

This comparative analysis reveals that while the 4-arylpiperidine is a highly effective scaffold, its flexibility and properties can be systematically tuned by altering the core ring structure, leading to derivatives with distinct potency and selectivity profiles.

Development of SAR Hypotheses for Targeted Molecular Design

Based on the detailed SAR investigations of the this compound core and related scaffolds, several hypotheses can be formulated to guide the future design of novel, targeted molecules. These hypotheses aim to systematically optimize potency, selectivity, and drug-like properties.

Hypothesis 1: Phenyl Ring Substitution Modulates Selectivity.

The 3,4-dichloro substitution pattern is effective but may not be optimal for all monoamine transporters. It is hypothesized that replacing the chlorine atoms with other halogen or small alkyl groups could fine-tune selectivity. For instance, based on MAO inhibitor SAR, replacing the dichlorophenyl group with a para-substituted, less polar moiety (e.g., 4-fluorophenyl or 4-methylphenyl) might shift selectivity away from MAO-A and potentially enhance affinity for DAT or NET. nih.govnih.gov A quantitative structure-activity relationship (QSAR) model could be developed to correlate the electronic and steric properties of phenyl substituents with transporter selectivity. nih.gov

Hypothesis 2: N-Substituent Size and Lipophilicity Drive Potency.

The piperidine nitrogen is a key vector for interacting with a hydrophobic pocket in the transporter binding site. It is hypothesized that introducing larger, moderately lipophilic N-substituents (e.g., N-benzyl, N-phenylpropyl, N-cyclopropylmethyl) will increase potency at DAT, as seen in related series. nih.gov However, excessively bulky or lipophilic groups may decrease solubility and introduce off-target effects. A systematic exploration of N-alkyl and N-arylalkyl groups is necessary to find the optimal balance between potency and physicochemical properties.

Hypothesis 3: Bioisosteric Replacement of the Hydroxymethyl Group Can Improve Pharmacokinetics.

The primary alcohol of the hydroxymethyl group is a potential site for phase II metabolic conjugation (e.g., glucuronidation), which can lead to rapid clearance. It is hypothesized that replacing the hydroxyl group with a metabolically stable bioisostere that preserves the necessary hydrogen bonding acceptor capability will improve the pharmacokinetic profile. Potential replacements include a small ether (e.g., -CH₂OCH₃), a fluoromethyl group (-CH₂F), or an amide, which could enhance metabolic stability while maintaining or improving receptor affinity. nih.gov

Hypothesis 4: Stereochemical Control is Essential for Optimal Target Engagement.

The spatial arrangement of the dichlorophenyl ring and the hydroxymethyl group is critical. It is hypothesized that a specific stereoisomer will exhibit significantly higher affinity and potency than others. Enantioselective synthesis and testing of all possible stereoisomers are required to identify the eutomer (the more active isomer). This is particularly important for achieving high selectivity for a single transporter over others, as different transporters may have distinct chiral preferences.

These hypotheses provide a rational framework for the next phase of drug design, enabling a focused approach to synthesizing and testing new derivatives of the this compound scaffold with the goal of identifying superior therapeutic candidates.

Molecular Mechanisms of Action of 3,4 Dichloro Phenyl Piperidin 4 Yl Methanol and Its Active Analogues

Ligand-Receptor Binding Profiles

The affinity of (3,4-Dichloro-phenyl)-piperidin-4-yl-methanol and its analogues for specific receptors and enzymes is a critical determinant of their pharmacological effects. Detailed binding studies have elucidated their interactions with dopamine (B1211576) receptor subtypes, sigma (σ) receptors, and certain enzyme systems.

Compounds with a dichlorophenylpiperazine structure have been noted for their significant affinity for dopamine D2 and D3 receptors. acs.orgnih.gov The 2,3-dichlorophenyl substitution, in particular, has been associated with high D3 receptor affinity, often in the subnanomolar range. acs.org Structure-activity relationship studies have revealed that modifications to the phenylpiperazine moiety can influence both affinity and selectivity for D3 over D2 receptors. nih.govmdpi.com For instance, certain analogues have demonstrated over 150-fold selectivity for the D3 receptor. mdpi.com The interaction with these receptors is crucial, as dopamine receptors are key players in various neurological processes. nih.gov The high sequence homology between D2 and D3 receptors presents a challenge in achieving selectivity, making the development of D3-selective ligands an area of intensive research. acs.org

Compound AnalogueD3 Receptor Affinity (Ki, nM)D2 Receptor Affinity (Ki, nM)Selectivity (D2/D3)
2,3-dichlorophenylpiperazine analogue (Compound 8)<10-5.4-56
LS-3-1340.17->150
WW-III-55~20->800

Sigma (σ) receptors, particularly the σ1 subtype, have been identified as targets for various piperidine-containing compounds. nih.govnih.gov These receptors are involved in a wide range of cellular functions and are considered potential targets for antipsychotic agents. nih.gov The binding to σ1 receptors is often characterized by a pharmacophore consisting of an amine site flanked by two hydrophobic domains. nih.gov Studies on 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have demonstrated their potential as selective σ1 receptor ligands. nih.gov The affinity for sigma receptors can be modulated by the nature of the substituents on the piperidine (B6355638) and phenyl rings. uniba.it

Research has explored the inhibitory effects of piperidine-based compounds on various enzyme systems, including dihydrofolate reductase (DHFR) and cyclooxygenase (COX) enzymes.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA precursors, making it a target for antimicrobial and anticancer agents. mdpi.comrjeid.comresearchgate.netnih.gov Piperidine-based thiosemicarbazones have been investigated as DHFR inhibitors, with some derivatives showing potent inhibitory activity. researchgate.net The interaction with DHFR can lead to the disruption of cellular replication. mdpi.com

Cyclooxygenase (COX) Enzymes: COX enzymes are involved in the inflammatory response. mdpi.comnih.gov While direct studies on this compound's effect on COX are limited, related structures with diarylheterocyclic scaffolds have shown selective inhibition of COX-1 or COX-2. nih.govresearchgate.net The nature of the substituents on the heterocyclic and phenyl rings plays a significant role in determining the inhibitory potency and selectivity for COX isoforms. nih.gov

Intracellular Signaling Pathway Modulation

The binding of this compound and its analogues to their molecular targets initiates a series of intracellular events that can lead to apoptosis and inhibition of cell proliferation.

Apoptosis, or programmed cell death, is a vital process for tissue homeostasis. The intrinsic pathway of apoptosis is regulated by the Bcl-2 family of proteins and involves the mitochondria. researchgate.netresearchgate.net Various stimuli can trigger this pathway, leading to the activation of caspases, which are the executioners of apoptosis. nih.gov Studies on related compounds have shown that they can induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.govnih.gov This dysregulation of Bcl-2 family proteins can lead to the release of cytochrome c from the mitochondria, activating the caspase cascade and ultimately resulting in cell death. nih.govacs.org

In addition to inducing apoptosis, these compounds can also inhibit cell proliferation. nih.govnih.gov This can be achieved through various mechanisms, including the inhibition of key signaling molecules involved in cell growth and division. nih.gov For example, the inhibition of receptor tyrosine kinases or downstream signaling pathways can arrest the cell cycle and prevent further proliferation. nih.gov The antiproliferative effects are often observed in cancer cell lines, suggesting their potential as anticancer agents. nih.govmdpi.com

Modulation of Cell Signaling Proteins

The biological activity of this compound and its active analogues is intrinsically linked to their ability to interact with and modulate the function of various cell signaling proteins. While direct studies on the named compound are limited, research on structurally similar molecules, particularly those containing dichlorophenyl and piperidine scaffolds, provides significant insights into their potential mechanisms of action.

One key area of impact is the regulation of proteins involved in apoptosis, or programmed cell death. For instance, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-one derivatives, which share the substituted piperidine core, have been shown to upregulate the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax. nih.gov The p53 protein plays a crucial role in cell cycle arrest and apoptosis in response to cellular stress, while Bax is a key member of the Bcl-2 family that promotes apoptosis by permeabilizing the mitochondrial outer membrane. The upregulation of these proteins suggests a pro-apoptotic mechanism of action, which is of significant interest in cancer research.

Furthermore, the dichlorophenyl component of these molecules can influence their interaction with specific enzymes and receptors. Studies on dichlorophenylpyridine-based molecules have revealed an induced-fit mechanism for the inhibition of the proprotein convertase furin. This interaction involves a significant conformational rearrangement of the enzyme's active site, leading to potent inhibition. This highlights the importance of the dichlorophenyl group in driving high-affinity interactions with target proteins.

Analogues of this compound have also been found to interact with G protein-coupled receptors (GPCRs). For example, certain 4-oxypiperidine ethers have been identified as antagonists of the histamine (B1213489) H3 receptor, a GPCR involved in neurotransmitter release. nih.gov This suggests that compounds with the piperidin-4-yl-methanol scaffold could potentially modulate GPCR-mediated signaling pathways, which are central to a vast array of physiological processes.

Mechanistic Insights from In Vitro Biological Assays (Molecular/Cellular Level)

A variety of in vitro biological assays have been instrumental in elucidating the molecular and cellular effects of this compound and its active analogues. These assays provide quantitative data on the potency and efficacy of these compounds against specific biological targets and cell types.

Antiproliferative assays, such as the MTT assay, are commonly used to assess the cytotoxic effects of these compounds on cancer cell lines. For example, various piperidine derivatives have been tested against a panel of human cancer cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer), revealing a range of potencies.

Enzyme inhibition assays are crucial for understanding the direct interaction of these compounds with specific enzymes. For instance, analogues of this compound have been evaluated for their ability to inhibit enzymes like cholinesterases (acetylcholinesterase and butyrylcholinesterase). nih.gov The results from these assays, typically expressed as IC50 values, provide a direct measure of the compound's inhibitory potency.

Antimicrobial activity is another area where piperidine derivatives have been investigated. In vitro assays against various bacterial and fungal strains are used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

The following interactive data table summarizes the in vitro biological activities of some active analogues of this compound.

Compound/Analogue ClassAssay TypeTarget/Cell LineActivity/Potency (IC50/MIC)
4-Oxypiperidine ethersReceptor BindingHistamine H3 ReceptorAntagonistic activity
4-Oxypiperidine ethersEnzyme InhibitionAcetylcholinesteraseModerate inhibition
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesGene Expressionp53, BaxUpregulation
Piperidinol analoguesAntimicrobialMycobacterium tuberculosisMIC values reported

Target Identification and Validation Methodologies

Identifying the specific molecular targets of this compound and its analogues is a critical step in understanding their mechanism of action and therapeutic potential. A multi-pronged approach, combining computational and experimental methods, is typically employed for this purpose.

In Silico Approaches:

Computational methods play a vital role in the initial stages of target identification.

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used to screen virtual libraries of proteins to identify potential targets that have a complementary binding site.

Molecular Docking: This method predicts the preferred orientation of a ligand (the compound) when bound to a target protein. By simulating the interaction between the compound and a known protein structure, molecular docking can help to identify potential binding partners and elucidate the binding mode.

Experimental Approaches:

Experimental validation is essential to confirm the targets identified through computational methods and to discover novel targets.

Screening of Compound Libraries: A common approach is to screen the compound or a library of its analogues against a panel of known biological targets, such as receptors, enzymes, and ion channels. This can be done using high-throughput screening (HTS) techniques.

Enzymatic Assays: If the compound is hypothesized to be an enzyme inhibitor, its activity can be tested directly against the purified enzyme in vitro. These assays can determine the potency (e.g., IC50) and the mechanism of inhibition.

Affinity Chromatography: This technique involves immobilizing the compound on a solid support and then passing a cell lysate over it. Proteins that bind to the compound will be retained on the column and can then be identified using techniques like mass spectrometry.

Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its target protein in intact cells by measuring changes in the thermal stability of the protein upon ligand binding.

Once a potential target is identified, further validation is required to confirm that the observed biological effects of the compound are indeed mediated through this target. This can involve techniques such as gene silencing (e.g., using siRNA or CRISPR) to reduce the expression of the target protein and observing whether this diminishes the effect of the compound.

Advanced Research Directions and Future Perspectives for 3,4 Dichloro Phenyl Piperidin 4 Yl Methanol

Design of Novel Scaffolds Incorporating the (3,4-Dichloro-phenyl)-piperidin-4-yl-methanol Pharmacophore

The this compound pharmacophore serves as a foundational structure for the design of novel molecular scaffolds with diverse biological activities. The inherent versatility of the piperidine (B6355638) ring allows for extensive chemical modifications, enabling the development of compounds with tailored pharmacological profiles. encyclopedia.pubijnrd.org Research in this area is focused on creating derivatives that exhibit enhanced potency, selectivity, and favorable pharmacokinetic properties.

The strategic incorporation of the dichlorophenyl group is of particular interest as it can significantly influence the compound's interaction with biological targets. evitachem.com Medicinal chemists are exploring the replacement of the piperidine ring with other heterocyclic systems, such as pyrrolidine (B122466), to investigate the impact on biological activity. Furthermore, modifications to the methanol (B129727) group, including its conversion to ethers or esters, can lead to compounds with altered solubility and metabolic stability.

A variety of phenylpiperidine derivatives have been synthesized and evaluated for their pharmacological effects, which primarily target the central nervous system. wikipedia.org For instance, a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have demonstrated significant analgesic and hypotensive activities. nih.gov The table below summarizes some of the key analogs and their observed activities.

Compound NameModification from Core ScaffoldObserved Biological Activity
4-(4'-chlorophenyl)-4-hydroxypiperidine derivativesVaried substitutions at the piperidine nitrogenAnalgesic and hypotensive effects nih.gov
HaloperidolA butyrophenone (B1668137) antipsychotic with a 4-phenylpiperidine (B165713) structureAntipsychotic wikipedia.org
LoperamideA 4-phenylpiperidine derivativeOpioid activity wikipedia.org
ParoxetineA selective serotonin (B10506) reuptake inhibitor with a 4-phenylpiperidine coreAntidepressant wikipedia.org

These examples underscore the therapeutic potential of scaffolds derived from the this compound pharmacophore. Future research will likely focus on the synthesis of more complex and diverse scaffolds to explore a wider range of biological targets and therapeutic indications.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

AI algorithms can analyze vast datasets of chemical structures and biological activities to identify potential protein targets for the this compound pharmacophore. By recognizing complex patterns in the data, these models can predict compound-target interactions with a high degree of accuracy, thereby guiding experimental validation efforts. nih.gov

The application of AI in CNS drug discovery is particularly promising, given the complexity of the biological targets and the need for compounds that can effectively cross the blood-brain barrier. nih.gov AI models can be trained on CNS-specific data to design molecules with the requisite physicochemical properties for brain penetration and target engagement. nih.gov

Development of Advanced Synthetic Methodologies for Related Chemical Entities

One common strategy for the synthesis of this compound involves nucleophilic aromatic substitution reactions. evitachem.com This can be followed by reduction reactions to yield the final product. evitachem.com However, researchers are continually seeking to improve upon these methods to enhance efficiency and yield.

Recent advancements in catalysis and reaction engineering have led to the development of novel methods for the synthesis of piperidine derivatives. These include:

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for higher yields and purity.

Photoredox Catalysis: This approach utilizes visible light to initiate chemical reactions, often enabling transformations that are difficult to achieve with traditional thermal methods.

Biocatalysis: The use of enzymes as catalysts can provide high levels of stereoselectivity and enantioselectivity, which is crucial for the synthesis of chiral drug molecules.

The table below highlights some of the synthetic methods that can be applied to the production of this compound and related compounds.

Synthetic MethodDescriptionPotential Advantages
Nucleophilic Aromatic SubstitutionA foundational reaction for creating the C-N bond between the phenyl and piperidine rings. evitachem.comWell-established and versatile. evitachem.com
Palladium-Catalyzed ReductionsUsed to convert intermediates into the desired piperidine derivative. evitachem.comHigh efficiency and selectivity. evitachem.com
Grignard ReactionsCan be used to introduce the phenyl group onto the piperidine ring. google.comA powerful tool for C-C bond formation. google.com

The continued development of these and other advanced synthetic methodologies will be critical for the efficient and cost-effective production of this compound and its derivatives for research and potential therapeutic applications.

Exploration of this compound as a Chemical Probe for Biological Targets

A chemical probe is a small molecule that is used to study the function of a biological target, such as a protein or enzyme. The this compound scaffold holds significant potential for the development of chemical probes due to its ability to be chemically modified to incorporate reporter groups, such as fluorescent tags or biotin (B1667282) labels.

These probes can be used in a variety of applications, including:

Target Identification: By attaching a reactive group to the this compound scaffold, researchers can create a probe that will covalently bind to its biological target. The target can then be isolated and identified using proteomic techniques.

Target Validation: Once a target has been identified, a chemical probe can be used to confirm that modulating the activity of that target produces the desired biological effect.

High-Throughput Screening: Fluorescently labeled probes can be used in high-throughput screening assays to identify other small molecules that bind to the same target. unistra.fr

G protein-coupled receptors (GPCRs) represent a particularly important class of drug targets, and the development of chemical probes for orphan GPCRs (those for which the endogenous ligand is unknown) is a major area of research. nih.gov The this compound scaffold could be used to develop novel probes for these challenging targets. nih.gov

Contribution to Fundamental Chemical Biology and Medicinal Chemistry Principles

The study of this compound and its analogs contributes to a deeper understanding of fundamental principles in chemical biology and medicinal chemistry. The piperidine ring is a privileged scaffold in drug discovery, appearing in a wide range of approved drugs with diverse therapeutic applications. encyclopedia.pubijnrd.orgnih.gov Research into new derivatives of this scaffold continues to expand our knowledge of structure-activity relationships and the molecular determinants of drug-target interactions.

The presence of the dichlorophenyl group provides a valuable opportunity to study the role of halogen bonding in molecular recognition. Halogen bonds are non-covalent interactions that can significantly contribute to the binding affinity and selectivity of a ligand for its target. A deeper understanding of these interactions can inform the design of more potent and selective drugs.

Furthermore, the development of advanced synthetic methodologies for the construction of this compound and its derivatives contributes to the broader field of organic chemistry. These new methods can be applied to the synthesis of other complex molecules with potential therapeutic value.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for (3,4-Dichloro-phenyl)-piperidin-4-yl-methanol, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or reductive amination. For example, reacting piperidin-4-yl-methanol with 3,4-dichlorophenyl halides in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like DMF or acetonitrile. Yields (~60–75%) can be improved by optimizing stoichiometry (1:1.2 molar ratio of piperidine derivative to aryl halide) and using catalytic Pd(II) to reduce side reactions . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) ensures >95% purity.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm the presence of the piperidinyl-methanol backbone (δ ~3.5–4.0 ppm for CH₂OH) and dichlorophenyl aromatic protons (δ ~7.2–7.8 ppm) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H···N motifs) to validate stereochemistry .
  • HPLC : Employ a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) to assess purity (>98%) .

Q. What solvent systems are optimal for solubilizing this compound in in vitro assays?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: ~20 mg/mL) but limited solubility in aqueous buffers. For biological assays, pre-dissolve in DMSO (≤0.1% final concentration) and dilute with PBS (pH 7.4). Sonication (30 min, 40 kHz) enhances dispersion .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S enantiomers) influence the compound’s biological activity?

  • Methodological Answer : Enantiomers can be separated via chiral HPLC (Chiralpak AD-H column, hexane/ethanol 85:15). Pharmacological assays (e.g., enzyme inhibition) reveal divergent activities:

  • Example : The R-enantiomer shows 10-fold higher affinity for dopamine receptors (IC₅₀ = 0.5 µM) compared to the S-enantiomer (IC₅₀ = 5 µM) in rat brain homogenates .
  • Validation : Circular dichroism (CD) spectroscopy correlates optical rotation with receptor binding data .

Q. How can contradictory data on the compound’s metabolic stability be resolved?

  • Methodological Answer : Discrepancies in hepatic microsomal stability (e.g., t₁/₂ = 30 min vs. 120 min) may arise from species-specific cytochrome P450 isoforms. Conduct parallel assays using human vs. rodent liver microsomes. For human relevance:

  • Protocol : Incubate compound (10 µM) with NADPH-regenerating system at 37°C. Analyze via LC-MS/MS. Use CYP3A4 inhibitors (ketoconazole) to identify dominant metabolic pathways .

Q. What strategies mitigate off-target effects in receptor-binding studies?

  • Methodological Answer : Use competitive binding assays with radiolabeled ligands (e.g., ³H-spiperone for dopamine receptors). Calculate selectivity ratios (IC₅₀ off-target/IC₅₀ target). For example:

  • Data : The compound binds σ-1 receptors (Ki = 120 nM) but shows >50-fold selectivity over σ-2 receptors (Ki = 6,200 nM). Dose-response curves (log[concentration] vs. % inhibition) validate specificity .

Q. How does the compound’s stability under acidic conditions impact its formulation for oral administration?

  • Methodological Answer : Simulate gastric fluid (0.1 N HCl, pH 1.2) and measure degradation kinetics via HPLC. If degradation >20% occurs in 2 hr, employ enteric coatings (e.g., Eudragit L100-55) or prodrug strategies (e.g., esterification of the methanol group) to enhance stability .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s aqueous solubility: How to design experiments to address this?

  • Methodological Answer : Variations may stem from polymorphic forms. Characterize solid-state properties:

  • DSC/TGA : Identify melting points and hydrate formation.
  • Powder XRD : Compare diffraction patterns of batches synthesized under different conditions (e.g., recrystallized from ethanol vs. acetonitrile) .
    • Solution : Use standardized solvent systems (e.g., USP phosphate buffer) and report equilibrium solubility (shake-flask method, 24 hr agitation) .

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(3,4-Dichloro-phenyl)-piperidin-4-yl-methanol

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